
Alliumin
Description
Contextualization and Definition of Alliumin as a Biological Macromolecule
This compound is a bioactive protein found in garlic (Allium sativum). As a protein, it is classified as a biological macromolecule, a large, complex molecule essential to life. Biological macromolecules are polymers built from smaller monomer units; in the case of proteins like this compound, these monomers are amino acids. quora.com
Research has identified this compound as a protein with a molecular weight of approximately 13 kDa. researchgate.net It is one of several significant proteins present in garlic bulbs, alongside others such as alliinase and various agglutinins. The N-terminal sequence of the 13-kDa this compound protein has been noted to share similarities with a partial sequence of glucanase.
The UniProt database, a comprehensive resource for protein sequence and annotation data, contains an entry for this compound (accession number P84796) from Allium sativum. This entry describes a smaller peptide of 10 amino acids with a calculated mass of 1,013 Da. However, broader scientific literature consistently refers to this compound as the 13-kDa protein isolated from garlic cloves. researchgate.net
Historical Perspective of this compound Identification in Allium sativum
The identification and formal characterization of this compound were first reported in a 2005 study by Lixin Xia and T.B. Ng, published in the journal Peptides. dntb.gov.ua In their research, they successfully isolated this novel protein from the bulbs of multiple-cloved garlic. dntb.gov.ua
The purification process involved a multi-step chromatographic approach. The researchers utilized ion exchange chromatography on DEAE-cellulose, affinity chromatography on Affi-gel blue gel, and gel filtration chromatography using a Superdex 75 HR 10/30 column to isolate the protein. The UniProt entry for this compound (P84796), which is linked to this 2005 publication, was first created on April 4, 2006, and has been updated as new information or annotations became available. uniprot.org
Biological Significance and Role within its Native Organism
Within Allium sativum, this compound functions as part of the plant's natural defense system. Its biological activities suggest a protective role against pathogens. Research has demonstrated that this compound possesses distinct antimicrobial properties.
Specifically, this compound exhibits antifungal and antibacterial activities. This indicates that the protein helps defend the garlic plant against infections from certain fungi and bacteria. The targeted nature of this activity is a key research finding. For instance, this compound is effective against the fungus Mycosphaerella arachidicola and the Gram-negative bacterium Pseudomonas fluorescens. However, it does not show activity against other microbes like the fungus Fusarium oxysporum or bacteria such as Escherichia coli, Bacillus subtilis, Bacillus cereus, and Bacillus megaterium. This specificity is crucial for understanding its precise ecological role. In addition to its antimicrobial functions, this compound has demonstrated antiproliferative activity against certain cancer cell lines in laboratory settings.
Interactive Data Tables
Table 1: Reported Biological Activities of this compound
Activity Type | Target Organism/Cell Line | Result / Potency (IC₅₀) | Source |
Antifungal | Mycosphaerella arachidicola | 1.3 µM | |
Fusarium oxysporum | No activity | ||
Antibacterial | Pseudomonas fluorescens (Gram-negative) | Active | |
Escherichia coli (Gram-negative) | No activity | ||
Bacillus subtilis (Gram-positive) | No activity | ||
Bacillus cereus (Gram-positive) | No activity | ||
Bacillus megaterium (Gram-positive) | No activity | ||
Antiproliferative | L1210 leukemia cells (mouse) | 8.33 µM | |
HepG2 hepatoma cells | No activity |
Propriétés
Bioactivité |
Antibacterial, Antifungal |
---|---|
Séquence |
DDFLCAGGCL |
Origine du produit |
United States |
Biological Functions and Underlying Molecular Mechanisms of Alliumin
Investigation of Antifungal Activity
Studies have investigated the capacity of Alliumin to inhibit the growth of fungal pathogens. The activity appears to be dependent on the specific fungal species tested.
Specificity Against Fungal Pathogens (e.g., M. arachidicola vs. F. oxysporum)
This compound has demonstrated antifungal activity against M. arachidicola (Mycosphaerella arachidicola), exhibiting an IC₅₀ value of 1.3 µM. wikipedia.org However, it has been observed to lack antifungal activity against F. oxysporum (Fusarium oxysporum). wikipedia.org This indicates a selective nature in this compound's antifungal effects, being potent against one tested fungal pathogen while showing no effect on another.
Fungal Pathogen | Antifungal Activity | IC₅₀ (if applicable) |
M. arachidicola | Yes | 1.3 µM |
F. oxysporum | No | Not applicable |
Cellular Targets and Pathways of Antifungal Action
Specific cellular targets and biochemical pathways through which this compound exerts its antifungal action are not detailed in the provided search results. Research on related compounds from garlic, such as allicin, suggests mechanisms that can involve interactions with cellular thiols and potential disruption of cellular processes nih.gov. However, the precise molecular mechanisms and specific cellular targets for the peptide this compound require further investigation that is not available in the consulted sources.
Mechanistic Studies of Fungal Growth Inhibition
Mechanistic studies specifically elucidating how this compound inhibits fungal growth at a molecular level are not described in the provided information. The observed inhibition of M. arachidicola growth at a low micromolar concentration (IC₅₀ of 1.3 µM) indicates a potent effect wikipedia.org. However, the underlying steps and interactions leading to this growth inhibition, as well as the reasons for the lack of activity against F. oxysporum, are not elaborated in the available data.
Exploration of Antibacterial Activity
The antibacterial properties of this compound have also been explored, revealing differential effects on various bacterial species, particularly between Gram-negative and Gram-positive bacteria.
Differential Activity Against Gram-Negative vs. Gram-Positive Bacteria (e.g., P. fluorescens vs. B. subtilis, B. cereus, B. megaterium, E. coli)
This compound has shown antibacterial activity against the Gram-negative bacterium P. fluorescens (Pseudomonas fluorescens). wikipedia.org In contrast, it has demonstrated no antibacterial activity against several tested Gram-positive bacteria, including B. subtilis (Bacillus subtilis), B. cereus (Bacillus cereus), and B. megaterium (Bacillus megaterium). wikipedia.org Furthermore, this compound also exhibited no antibacterial activity against the Gram-negative bacterium E. coli (Escherichia coli). wikipedia.org This pattern suggests a selective antibacterial effect, primarily targeting P. fluorescens among the tested species.
Bacterial Species | Gram Stain | Antibacterial Activity |
P. fluorescens | Gram-Negative | Yes |
B. subtilis | Gram-Positive | No |
B. cereus | Gram-Positive | No |
B. megaterium | Gram-Positive | No |
E. coli | Gram-Negative | No |
Interactions with Bacterial Cell Walls or Membranes
The specific interactions of this compound with bacterial cell walls or membranes are not detailed in the provided search results. While antimicrobial peptides, which this compound is identified as wikipedia.org, are known to often target and disrupt bacterial membranes malerbetrieb-malanders.deherts.ac.uk, the precise mode of interaction for this compound with the cell envelopes of susceptible or resistant bacteria like P. fluorescens or E. coli is not described in the consulted sources.
Compound and Organism Identifiers
Name | Type | Identifier | Source |
This compound | Peptide | UniProt: P84796 | UniProt wikipedia.org |
M. arachidicola | Organism | Not available | - |
F. oxysporum | Organism | Not available | - |
P. fluorescens | Organism | Not available | - |
B. subtilis | Organism | Not available | - |
B. cereus | Organism | Not available | - |
B. megaterium | Organism | Not available | - |
E. coli | Organism | Not available* | - |
*PubChem CIDs are typically assigned to chemical compounds and are generally not applicable to whole organisms. The identifiers provided for organisms are their scientific names.
Inhibition of Essential Bacterial Processes
This compound has demonstrated antibacterial activity, specifically against the Gram-negative bacterium P. fluorescens. uniprot.org However, it does not show antibacterial activity against the Gram-positive bacteria B. subtilis, B. cereus, and B. megaterium, nor against the Gram-negative bacterium E. coli. uniprot.org The underlying molecular mechanisms responsible for this selective antibacterial activity against P. fluorescens are not detailed in the consulted source.
Analysis of Antiproliferative Activity
Research has investigated the effects of this compound on the proliferation of certain cell lines. uniprot.org
Effects on Specific Cell Lines (L1210 leukemia cells vs. HepG2 hepatoma cells)
This compound exhibits antiproliferative activity towards L1210 leukemia cells with an IC50 of 8.33 µM. uniprot.org In contrast, it lacks antiproliferative activity towards HepG2 hepatoma cells. uniprot.org This indicates a differential effect of this compound depending on the specific cell line.
Cell Line | Antiproliferative Activity | IC50 (µM) |
---|---|---|
L1210 leukemia | Active | 8.33 |
HepG2 hepatoma | Lacks activity | Not applicable |
Induction of Apoptosis or Cell Cycle Arrest Mechanisms
Information regarding the induction of apoptosis or cell cycle arrest mechanisms by this compound in target cells is not available in the consulted source.
Signaling Pathway Modulation in Target Cells
Details concerning the modulation of signaling pathways by this compound in target cells are not provided in the consulted source.
Assessment of Absence of Mitogenic and Enzymatic Activities
Beyond its antimicrobial and antiproliferative effects, this compound has been assessed for other biological activities, including mitogenic and enzymatic functions. uniprot.org
Lack of Mitogenic Effect on Murine Splenocytes
This compound has been shown to lack mitogenic activity towards murine splenocytes. uniprot.org This suggests that this compound does not stimulate proliferation in these specific immune cells.
This compound also lacks ribonuclease activity towards yeast tRNA and protease activity towards casein. uniprot.org
Absence of Protease Activity towards Casein
This compound has also been shown to lack protease activity when casein is used as a substrate. Proteases are enzymes that break down proteins into smaller polypeptides or amino acids. The finding that this compound does not exhibit proteolytic activity towards casein indicates that it does not function as a protease that targets this common milk protein. This further refines the understanding of this compound's enzymatic capabilities and suggests its biological functions lie outside of broad protein degradation processes.
This compound’s Role in Host Defense and Stress Responses
This compound plays a role in the host defense mechanisms of Allium sativum. It has been observed to possess antifungal activity against M. arachidicola, with an IC₅₀ of 1.3 µM. However, it does not show activity against F. oxysporum. Furthermore, this compound exhibits antibacterial activity against the Gram-negative bacterium P. fluorescens. Conversely, it shows no antibacterial activity against the Gram-positive bacteria B. subtilis, B. cereus, and B. megaterium, nor against the Gram-negative bacterium E. coli.
These selective antimicrobial activities highlight this compound's contribution to the plant's defense system against specific pathogens. The Gene Ontology (GO) annotations associated with this compound include terms such as "defense response to fungus," "defense response to Gram-negative bacterium," and "killing of cells of another organism." These annotations support the experimental findings and underscore this compound's involvement in mediating defense responses and potentially contributing to stress tolerance in the host plant by combating microbial threats. This compound is also associated with keywords such as #Antibiotic, #Antimicrobial, and #Fungicide, reflecting its observed biological activities.
Summary of this compound's Activities:
Activity Type | Substrate | Observed Activity |
Ribonuclease Activity | Yeast tRNA | Absent |
Protease Activity | Casein | Absent |
Antifungal Activity | M. arachidicola | Present (IC₅₀ 1.3 µM) |
Antifungal Activity | F. oxysporum | Absent |
Antibacterial Activity | P. fluorescens | Present |
Antibacterial Activity | B. subtilis | Absent |
Antibacterial Activity | B. cereus | Absent |
Antibacterial Activity | B. megaterium | Absent |
Antibacterial Activity | E. coli | Absent |
Biological Processes (GO Annotations):
GO Term | Source |
Defense response to fungus | UniProtKB |
Defense response to Gram-negative bacterium | UniProtKB |
Killing of cells of another organism | UniProtKB-KW |
Molecular Function (Keywords):
Keyword |
#Antibiotic |
#Antimicrobial |
#Fungicide |
Compound/Protein Identifier:
Name | Identifier Type | Identifier |
This compound | UniProt Accession | P84796 |
Future Research Trajectories and Methodological Innovations
Comprehensive Screening for Additional Biological Activities
Current research has identified antifungal activity against Mycosphaerella arachidicola and antibacterial activity against Pseudomonas fluorescens for Alliumin. Additionally, antiproliferative effects on leukemia L1210 cells have been observed . However, initial screening indicated no activity against Fusarium oxysporum, certain Bacillus species (B. subtilis, B. cereus, B. megaterium), Escherichia coli, hepatoma Hep G2 cells, and no ribonuclease, protease, or mitogenic activity towards mouse splenocytes .
Future research should involve comprehensive high-throughput screening against a broader spectrum of microbial pathogens, including various bacteria, fungi, viruses, and parasites. Screening should also extend to a wider range of cancer cell lines to determine the breadth and specificity of this compound's antiproliferative effects. Furthermore, evaluating other potential biological activities such as anti-inflammatory, antioxidant, or immunomodulatory effects would provide a more complete profile of this compound's therapeutic potential.
Data on this compound's known biological activities are summarized below:
Activity | Target Organism/Cell Line | Observed Effect | Citation |
Antifungal | Mycosphaerella arachidicola | Inhibitory | |
Antibacterial | Pseudomonas fluorescens | Inhibitory | |
Antiproliferative | Leukemia L1210 cells | Inhibitory | |
Antifungal | Fusarium oxysporum | No activity | |
Antibacterial | Bacillus subtilis | No activity | |
Antibacterial | Bacillus cereus | No activity | |
Antibacterial | Bacillus megaterium | No activity | |
Antibacterial | Escherichia coli | No activity | |
Antiproliferative | Hep G2 cells | No activity | |
Ribonuclease | Yeast tRNA | No activity | |
Protease | Casein | No activity | |
Mitogenic | Mouse splenocytes | No activity |
High-Throughput Approaches for Mechanism Elucidation
Understanding the molecular mechanisms underlying this compound's observed biological activities is crucial for its development as a therapeutic agent. High-throughput approaches can significantly accelerate this process. Techniques such as high-throughput screening of protein-protein interactions, analysis of cellular pathways affected by this compound treatment (e.g., using reporter assays or high-content imaging), and identification of cellular targets through affinity purification and mass spectrometry can provide insights into how this compound interacts with target cells or microorganisms. While general high-throughput screening methods have been applied in other areas like vaccine adjuvant research and natural product screening wikipedia.org, , nih.gov, , their specific application to this compound's mechanism of action is a key future direction.
Elucidating the specific molecular targets of this compound in Mycosphaerella arachidicola, Pseudomonas fluorescens, and leukemia L1210 cells will be a primary focus. This could involve investigating its effects on essential cellular processes such as cell wall synthesis, membrane integrity, DNA replication, protein synthesis, or signal transduction pathways.
Development of this compound Derivatives and Analogs with Enhanced Specificity or Potency
Given that this compound is a protein, the concept of "derivatives and analogs" differs from that of small molecules. Future research in this area would involve protein engineering techniques. This could include directed mutagenesis to identify key amino acid residues responsible for its activity or stability, creation of truncated or modified versions of the protein, or fusion with other peptides or proteins to enhance targeting or efficacy. The aim would be to develop this compound variants with improved potency, specificity towards particular targets (e.g., specific cancer cell types or bacterial strains), reduced off-target effects, or enhanced stability and delivery properties. While the term "derivatives" is used in other contexts like aluminum trade tariffs dbschenker.com, , expeditors.com, mohawkglobal.com, , in the context of this compound protein, this refers to modified protein structures.
Integration of Omics Data for Systems-Level Understanding
Integrating various omics datasets can provide a systems-level understanding of this compound's impact on biological systems. Transcriptomics (studying gene expression changes), proteomics (analyzing protein levels and modifications), and metabolomics (examining metabolic profiles) can reveal the global cellular responses to this compound treatment in target and off-target cells. For instance, transcriptomic analysis could identify pathways upregulated or downregulated in cancer cells upon this compound exposure, while proteomic studies could pinpoint changes in protein abundance or post-translational modifications. Metabolomics could shed light on metabolic reprogramming induced by this compound.
Advanced Structural Biology Studies (e.g., X-ray Crystallography, Cryo-EM)
Determining the three-dimensional structure of this compound protein is fundamental to understanding its function and guiding the development of improved variants. Advanced structural biology techniques such as X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are essential for this purpose uniprot.org, aip.org, , wikipedia.org, .
X-ray crystallography can provide high-resolution atomic details of the protein structure, assuming suitable crystals can be obtained. Cryo-EM is particularly useful for studying larger proteins or complexes and can provide insights into different conformational states. Determining the structure of this compound, potentially in complex with its targets if identified, would provide invaluable information about its active site, binding mechanisms, and how structural modifications might affect its activity. While structural studies exist for other proteins, such as aluminum-bound ovotransferrin or aluminum-activated malate transporters creative-biostructure.com, , the structure of this compound remains to be determined.
Future structural studies should aim to:
Determine the high-resolution 3D structure of this compound using X-ray crystallography or Cryo-EM.
Investigate conformational changes of this compound upon binding to its targets.
Provide a structural basis for structure-activity relationship studies and rational design of improved this compound variants.
These advanced structural studies, combined with functional and omics data, will pave the way for a deeper understanding of this compound and its potential applications.
Q & A
Q. How can multi-omics approaches (proteomics, metabolomics) elucidate this compound’s broader mechanistic networks beyond apoptosis?
- Methodological Answer :
- Perform untargeted metabolomics (LC-HRMS) to identify metabolic shifts (e.g., glutathione depletion).
- Integrate with phosphoproteomics to map kinase signaling cascades.
- Use pathway enrichment tools (IPA, MetaboAnalyst) to prioritize networks for functional validation .
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